2,1-Benzisothiazole-3-carbonyl chloride
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Overview
Description
2,1-Benzisothiazole-3-carbonyl chloride is a chemical compound belonging to the benzisothiazole family. This compound is characterized by a benzene ring fused to an isothiazole ring, with a carbonyl chloride functional group attached at the third position. Benzisothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2,1-Benzisothiazole-3-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with carbonyl-containing compounds such as aldehydes, ketones, acids, or acyl chlorides. This reaction typically proceeds through a condensation mechanism, followed by cyclization to form the benzisothiazole ring . Industrial production methods often utilize thionyl chloride (SOCl2) to introduce the carbonyl chloride functional group .
Chemical Reactions Analysis
2,1-Benzisothiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amides, esters, thioesters, and sulfonyl derivatives .
Scientific Research Applications
2,1-Benzisothiazole-3-carbonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anti-tubercular, anti-cancer, and anti-inflammatory agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is employed in the development of advanced materials, such as fluorescence materials and electroluminescent devices.
Biological Research: The compound is used in the study of enzyme inhibitors and molecular docking studies to identify potential drug candidates.
Mechanism of Action
The mechanism of action of 2,1-Benzisothiazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride functional group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to inhibit enzymes and disrupt biological processes, making it a valuable tool in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
2,1-Benzisothiazole-3-carbonyl chloride can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazole-3-carbonyl chloride: Similar in structure but with different positional isomerism, leading to variations in reactivity and biological activity.
Benzothiazole-2-carbonyl chloride: Lacks the isothiazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
57676-11-6 |
---|---|
Molecular Formula |
C8H4ClNOS |
Molecular Weight |
197.64 g/mol |
IUPAC Name |
2,1-benzothiazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNOS/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H |
InChI Key |
HZFCRNJCVODTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)C(=O)Cl |
Origin of Product |
United States |
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